

Application Note & Protocol: Synthesis of High-Purity Trimethyl Citrate

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Compound of Interest

Compound Name: Methyl citrate

Cat. No.: B3326548

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This document provides a detailed protocol for the synthesis of high-purity **trimethyl citrate**, a versatile compound used as a non-toxic plasticizer, a precursor in organic synthesis, and an additive in daily chemical products.[1][2][3] The described method is based on the acid-catalyzed esterification of citric acid with methanol, which is a robust and high-yielding procedure.[4][5]

Introduction

Trimethyl citrate (TMC) is the trimethyl ester of citric acid. Its synthesis is typically achieved through the direct esterification of citric acid with methanol in the presence of an acid catalyst. Key to achieving high purity and yield is the effective removal of water, a byproduct of the reversible esterification reaction, which drives the equilibrium towards product formation. This protocol employs p-toluenesulfonic acid as a catalyst and utilizes a multi-stage reaction and distillation process to ensure the removal of water, leading to a product with purity exceeding 98%.

Principle of the Method

The synthesis of **trimethyl citrate** involves the reaction of the three carboxylic acid groups of citric acid with three molecules of methanol. This esterification is an equilibrium-limited reaction. By using an acid catalyst, such as p-toluenesulfonic acid, the reaction rate is increased. The continuous removal of water, a reaction product, shifts the equilibrium towards the formation of the desired **trimethyl citrate**, thereby increasing the overall yield. Subsequent purification by crystallization yields a high-purity solid product.

Experimental Protocol

Materials and Equipment:

- Citric acid (technical grade, containing crystal water)
- Methanol
- p-Toluenesulfonic acid (containing one crystal water)
- Pure water
- Reaction flask (e.g., three-neck flask)
- Reflux condenser
- Distillation apparatus
- Heating mantle
- Magnetic stirrer
- Beaker
- Buchner funnel and filter paper
- Drying oven

Procedure:

- **Reaction Setup:** In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.
- **First Esterification Stage:** Heat the mixture to reflux and maintain for 5 hours.
- **Water Removal:** After the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during the esterification.

- **Subsequent Esterification Stages:** Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles. This multiple reaction-distillation approach is crucial for driving the reaction to completion.
- **Methanol Recovery:** After the final reflux, distill the mixture under normal pressure to recover the excess methanol.
- **Crystallization:** To the remaining residue, add 100 ml of pure water. Heat and stir the mixture until all the material is completely dissolved.
- **Product Isolation:** Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.
- **Purification:** Filter the resulting crystals using a Buchner funnel. Wash the crystals with pure water to remove any remaining impurities.
- **Drying:** Dry the purified crystals in a drying oven to obtain the final **trimethyl citrate** product.

Data Presentation

Table 1: Reagents and Reaction Conditions for Trimethyl Citrate Synthesis

Parameter	Value	Reference
Citric Acid	875 g (technical grade)	
Methanol (initial)	1000 ml	
Methanol (subsequent additions)	150 ml (per cycle)	
Catalyst	p-Toluenesulfonic acid (28 g)	
Reaction Time (per cycle)	5 hours	
Number of Cycles	5	

Table 2: Physical and Chemical Properties of Trimethyl Citrate

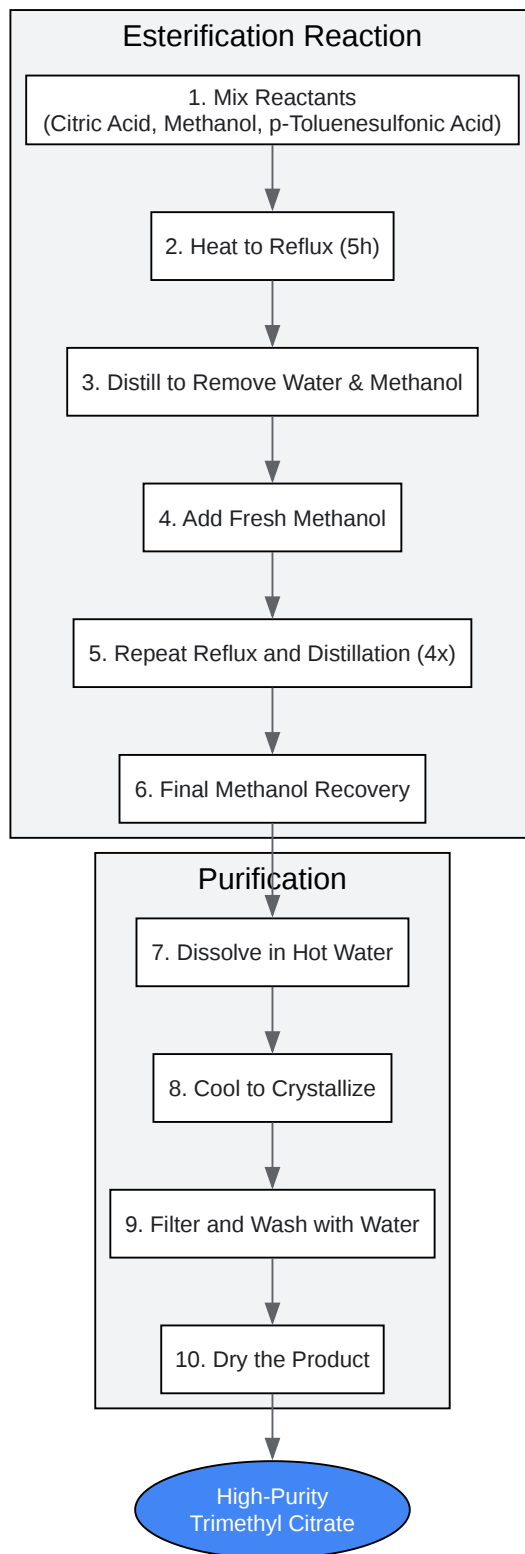
Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₄ O ₇	
Molecular Weight	234.20 g/mol	
Appearance	White to off-white crystals	
Melting Point	75-82 °C	
Boiling Point	~176 °C at 16 mmHg	
Solubility in Water	53.2 g/L at 20°C	
Purity (achieved by protocol)	>98%	
Yield (achieved by protocol)	>80%	

Table 3: Alternative Catalysts for Trimethyl Citrate Synthesis

Catalyst	Conditions	Yield	Purity	Reference(s)
Thionyl chloride	Anhydrous methanol, 0°C to room temp.	98%	Not Specified	
Solid Acid	Molar ratio of citric acid to methanol 1:4.5-1:5, 5h reaction	91%	Not Specified	
Sulfuric acid	Reflux	Not Specified	Not Specified	
Sodium hydrogen sulfate	Toluene as water-carrying agent, 160°C, 6h	89.6%	High	

Experimental Workflow and Signaling Pathways

Experimental Workflow for High-Purity Trimethyl Citrate Synthesis



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Caption: Synthesis and purification workflow for **trimethyl citrate**.

Characterization

The final product can be characterized by its melting point, which should be in the range of 76-79°C. Further confirmation of the molecular structure can be obtained through infrared (IR) spectroscopy and comparison with a standard spectrum of **trimethyl citrate**. The purity can be assessed using techniques such as gas chromatography (GC).

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Methanol is flammable and toxic; handle with care.
- p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

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